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Compound of Interest

Compound Name: MORF-627

Cat. No.: B15605865 Get Quote

An objective analysis of the preclinical safety findings for the selective integrin αvβ6 inhibitor,

MORF-627, in a 28-day Good Laboratory Practice (GLP) oral toxicity study. This guide provides

a comparative overview for researchers, scientists, and drug development professionals.

Morphic Therapeutic's MORF-627, a potent and selective oral inhibitor of the integrin αvβ6, was

under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis

(IPF), before preclinical toxicity findings halted its progression.[1][2] This comparison guide

summarizes the critical findings from the 28-day GLP oral toxicity study in cynomolgus

monkeys and contextualizes these results with other compounds targeting similar pathways.

Key Findings from the 28-Day GLP Oral Toxicity
Study of MORF-627
A 28-day GLP oral toxicity study of MORF-627 was conducted in cynomolgus monkeys to

assess its safety profile. The study design and significant findings are summarized below.

Experimental Protocol
The study involved daily oral gavage administration of MORF-627 to cynomolgus monkeys for

four weeks.[1] The vehicle used was 0.5% HPMC E4M in Nanopure water.[1] The initial dose of

180 mg/kg/day led to signs of intolerability, prompting a dose reduction.[1]
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Parameter Description

Test System Cynomolgus monkeys (N=3/sex/group)

Test Article MORF-627

Vehicle
0.5% HPMC E4M (4000 cps) in Nanopure water

(w/v)

Route of Administration Oral gavage

Dose Volume 5 ml/kg

Dosage Levels 30, 60, and 180/120 mg/kg/day

Duration of Treatment 28 days

Summary of Toxicological Findings
The most significant and unexpected finding was the rapid induction of urinary bladder tumors.

[1][3]

Dosage Group Key Observations

30 mg/kg/day
No MORF-627-related clinical signs or effects

on body weight and food consumption.[1]

60 mg/kg/day
No MORF-627-related clinical signs or effects

on body weight and food consumption.[1]

180/120 mg/kg/day

Initial intolerability at 180 mg/kg/day (decreased

activity, hunched posture, inappetence,

dehydration) leading to a dose reduction to 120

mg/kg/day.[1] Invasive urothelial tumors

observed in the urinary bladder of 2 out of 6

monkeys.[1] The tumors were characterized as

early-stage urothelial carcinoma.[1][3]

Notably, MORF-627 was found to be non-genotoxic in in vitro bacterial reverse mutation and

chromosomal aberration assays, suggesting a non-genotoxic mechanism for the observed

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9936210/
https://www.researchgate.net/publication/385216950_The_Discovery_of_MORF-627_a_Highly_Selective_Conformationally-Biased_Zwitterionic_Integrin_avb6_Inhibitor_for_Fibrosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9936210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9936210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9936210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9936210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9936210/
https://www.researchgate.net/publication/385216950_The_Discovery_of_MORF-627_a_Highly_Selective_Conformationally-Biased_Zwitterionic_Integrin_avb6_Inhibitor_for_Fibrosis
https://www.benchchem.com/product/b15605865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tumorigenesis.[1][4]

Mechanism of Action and Pathway Involvement
MORF-627 is a selective inhibitor of integrin αvβ6, which plays a crucial role in the activation of

transforming growth factor-beta (TGF-β).[3][5] By stabilizing the bent-closed conformation of

the integrin, MORF-627 prevents it from activating latent TGF-β.[2][4] The inhibition of TGF-β

signaling is the intended therapeutic mechanism for treating fibrosis.[3] However, the "TGF-β

paradox," where TGF-β can act as both a tumor suppressor and promoter, is a potential

explanation for the observed bladder tumors.[4]
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Figure 1. MORF-627 Mechanism of Action.

Comparison with Alternative Integrin Inhibitors
Direct comparative 28-day GLP oral toxicity data for other selective αvβ6 inhibitors is not

readily available in the public domain. However, information on other compounds targeting

integrins provides a broader context.
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Compound Target(s)
Development
Status/Notes

Known
Toxicities/Adverse
Events

MORF-627 Selective αvβ6

Development halted

due to preclinical

toxicity.[2][4]

Rapid induction of

urinary bladder tumors

in cynomolgus

monkeys.[1]

PLN-74809

(Bexotegrast)
Dual αvβ6/αvβ1 In clinical trials.

No drug-related

serious adverse

events reported in

clinical trials to date.

[6] Stabilizes the

extended-open

conformation of αvβ6,

which may lead to a

different biological

outcome.[6]

GSK3008348 αvβ6
In clinical

development.

Has not shown drug-

related serious

adverse events in

clinical trials.[6] Also

stabilizes the

extended-open

conformation.[6]

IDL-2965 αvβ1, αvβ3, αvβ6
Phase 1/2a trial

terminated.[1]

Development

challenges and

emerging nonclinical

data led to

termination.[1]

Specific toxicity

findings not detailed.

It is hypothesized that the conformational state of the integrin stabilized by the inhibitor may

influence the toxicological outcome. MORF-627 stabilizes the "bent-closed" conformation, while
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compounds like PLN-74809 and GSK3008348 stabilize the "extended-open" conformation,

which induces integrin internalization.[6]
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Figure 2. 28-Day GLP Oral Toxicity Study Workflow.

Conclusion
The 28-day GLP oral toxicity study of MORF-627 in cynomolgus monkeys revealed a

significant and unexpected on-target toxicity, leading to the rapid development of urinary

bladder tumors. This finding, in the absence of genotoxicity, highlights the complex role of the

integrin αvβ6/TGF-β signaling pathway in tissue homeostasis and carcinogenesis. The differing

safety profiles of other integrin inhibitors that stabilize a different conformational state of the

target suggest that the specific mechanism of inhibition may be a critical determinant of

toxicological outcomes. These findings underscore the importance of thorough preclinical
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safety evaluation and provide valuable insights for the future development of therapies

targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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